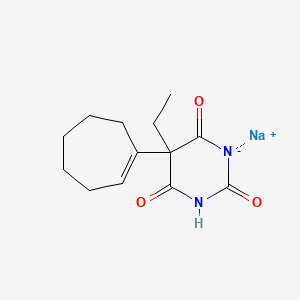![molecular formula C31H34O16P2S4 B13733468 3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] is a heterocyclic organic compound with the CAS number 406939-32-0 . This compound is known for its unique structure, which includes multiple methoxybenzenesulfonic acid groups attached to a central propanediyldiphosphinidyne core. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
The synthesis of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves several steps. The synthetic route typically starts with the preparation of the propanediyldiphosphinidyne core, followed by the attachment of the methoxybenzenesulfonic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Analyse Chemischer Reaktionen
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxybenzenesulfonic acid groups can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in biological research, including studies on enzyme interactions and protein binding.
Medicine: Research into potential medical applications includes exploring its use as a drug precursor or in drug delivery systems.
Wirkmechanismus
The mechanism of action of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] stands out due to its unique structure and functional groups. Similar compounds include:
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-hydroxybenzenesulfonic acid]: This compound has hydroxy groups instead of methoxy groups, leading to different chemical properties and reactivity.
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-chlorobenzenesulfonic acid]:
These comparisons highlight the uniqueness of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] and its specific uses in various fields.
Eigenschaften
Molekularformel |
C31H34O16P2S4 |
|---|---|
Molekulargewicht |
852.8 g/mol |
IUPAC-Name |
3-[3-bis(2-methoxy-5-sulfophenyl)phosphanylpropyl-(2-methoxy-5-sulfophenyl)phosphanyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C31H34O16P2S4/c1-44-24-10-6-20(50(32,33)34)16-28(24)48(29-17-21(51(35,36)37)7-11-25(29)45-2)14-5-15-49(30-18-22(52(38,39)40)8-12-26(30)46-3)31-19-23(53(41,42)43)9-13-27(31)47-4/h6-13,16-19H,5,14-15H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI-Schlüssel |
QRWUNHONQDUYKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)P(CCCP(C2=C(C=CC(=C2)S(=O)(=O)O)OC)C3=C(C=CC(=C3)S(=O)(=O)O)OC)C4=C(C=CC(=C4)S(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



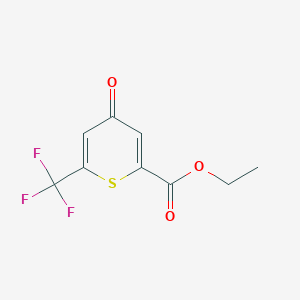
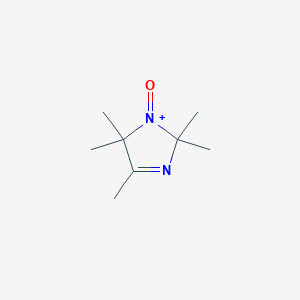


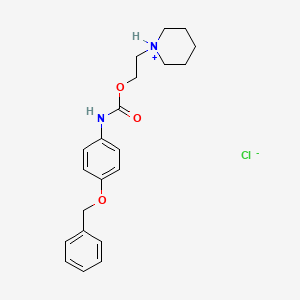
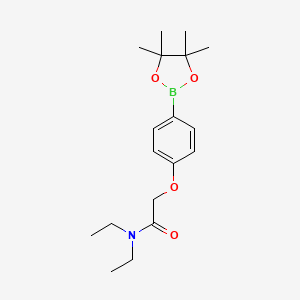


![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
